

(S)-1-(3,5-Bis(trifluoromethyl)phenyl)ethanamine: A Comprehensive Technical Guide

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Compound of Interest

1-(3,5-

Compound Name: Bis(trifluoromethyl)phenyl)ethanamine

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(S)-1-(3,5-Bis(trifluoromethyl)phenyl)ethanamine is a chiral amine of significant interest in the fields of medicinal chemistry and asymmetric synthesis. Its unique structural features, particularly the presence of two trifluoromethyl groups on the phenyl ring, impart valuable electronic and steric properties, making it a crucial building block for the synthesis of complex chiral molecules, including pharmaceuticals and agrochemicals. This guide provides an in-depth overview of its properties, synthesis, and applications for researchers, scientists, and drug development professionals.

Core Physicochemical Properties

The physicochemical properties of (S)-1-(3,5-Bis(trifluoromethyl)phenyl)ethanamine are summarized in the table below. These properties are essential for its handling, storage, and application in various chemical reactions.

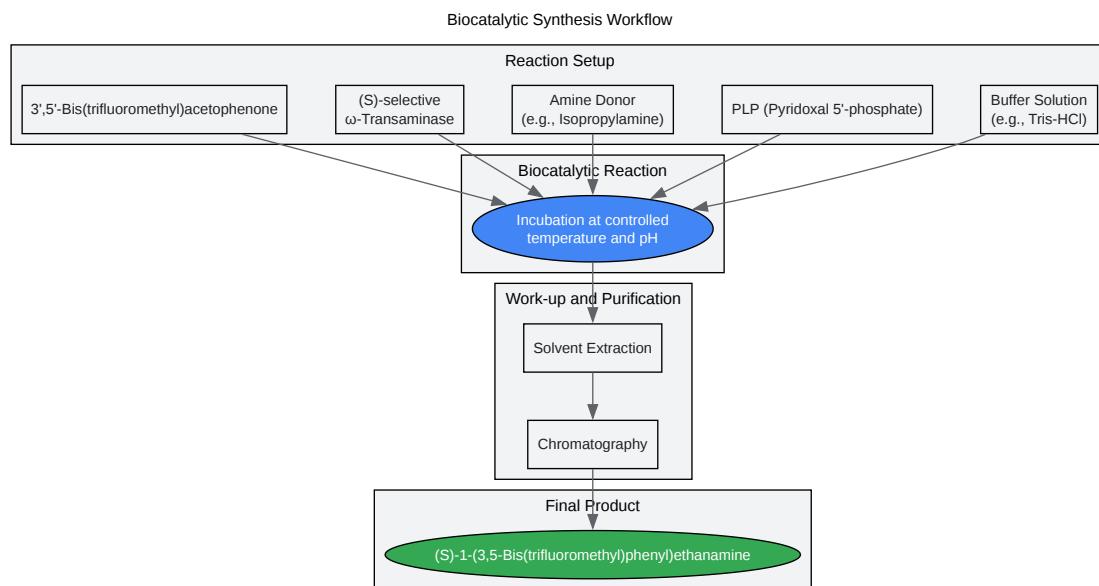
Property	Value	Source
Molecular Formula	C ₁₀ H ₉ F ₆ N	[1] [2] [3]
Molecular Weight	257.18 g/mol	[1]
Boiling Point	196.3 °C at 760 mmHg	[2]
Density	1.18 g/cm ³	[2]
pKa (Predicted)	8.39 ± 0.10	[2]
Appearance	Not explicitly stated, likely a liquid at room temperature	
Solubility	No data available	
Melting Point	Not available	[2]

Synthesis of (S)-1-(3,5-Bis(trifluoromethyl)phenyl)ethanamine

The synthesis of enantiomerically pure (S)-1-(3,5-Bis(trifluoromethyl)phenyl)ethanamine can be achieved through various methods, with biocatalytic approaches offering high stereoselectivity and environmentally benign reaction conditions. A prominent method involves the asymmetric amination of the corresponding ketone precursor, 3',5'-bis(trifluoromethyl)acetophenone, using a stereoselective transaminase enzyme.

Biocatalytic Synthesis Workflow

The following diagram illustrates a typical workflow for the biocatalytic synthesis of the enantiomerically pure amine. For the synthesis of the (S)-enantiomer, an (S)-selective ω -transaminase would be employed.



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Caption: Workflow for the biocatalytic synthesis of **(S)-1-(3,5-Bis(trifluoromethyl)phenyl)ethanamine**.

Experimental Protocol: Biocatalytic Asymmetric Amination

This protocol is adapted from a method for the synthesis of the (R)-enantiomer and can be modified for the (S)-enantiomer by selecting an appropriate (S)-selective ω -transaminase.[4]

- Preparation of the Reaction Mixture:

- In a suitable reaction vessel, prepare a buffered solution (e.g., 0.1 M Tris-HCl, pH 9.0).
- Add the precursor, 3',5'-bis(trifluoromethyl)acetophenone, dissolved in a co-solvent like DMSO to the buffer.
- Add the amine donor, such as isopropylamine, to the mixture.
- Add the cofactor, pyridoxal-5'-phosphate (PLP), to the reaction system.

- Enzymatic Reaction:

- Initiate the reaction by adding the (S)-selective ω -transaminase enzyme preparation (e.g., whole cells or purified enzyme).
- Incubate the reaction mixture at a controlled temperature (e.g., 40°C) with agitation (e.g., 180 rpm) for a specified period (e.g., 24 hours).

- Reaction Monitoring and Work-up:

- Monitor the progress of the reaction using an appropriate analytical technique, such as gas chromatography (GC) or high-performance liquid chromatography (HPLC).
- Once the reaction is complete, quench the reaction and extract the product into an organic solvent (e.g., ethyl acetate).

- Purification and Analysis:

- Dry the combined organic extracts over an anhydrous drying agent (e.g., Na₂SO₄) and concentrate under reduced pressure.
- Purify the crude product by column chromatography on silica gel to obtain the pure **(S)-1-(3,5-Bis(trifluoromethyl)phenyl)ethanamine**.

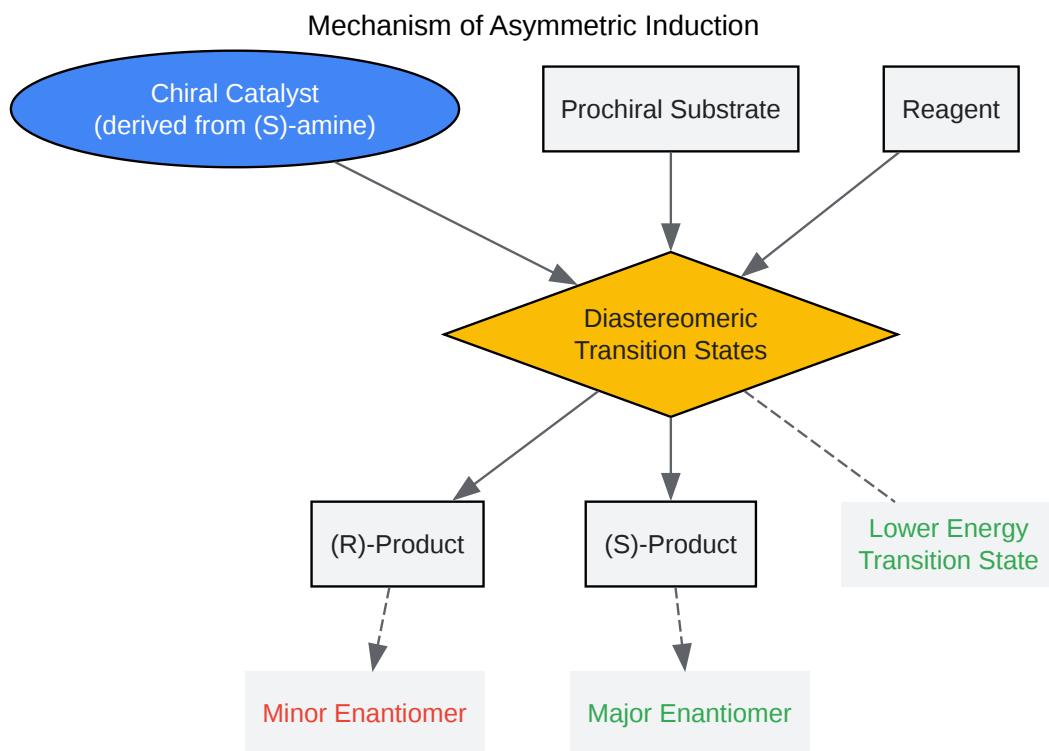
- Confirm the identity and enantiomeric excess of the final product using analytical techniques such as NMR spectroscopy and chiral HPLC.

Applications in Asymmetric Synthesis

(S)-1-(3,5-Bis(trifluoromethyl)phenyl)ethanamine is a valuable chiral auxiliary and a precursor for chiral ligands and organocatalysts used in various asymmetric transformations. The electron-withdrawing trifluoromethyl groups enhance the acidity of the N-H protons, which can be advantageous in certain catalytic cycles.

Mechanism of Asymmetric Induction

Chiral amines like **(S)-1-(3,5-Bis(trifluoromethyl)phenyl)ethanamine** can be used to synthesize chiral catalysts that induce stereoselectivity through the formation of diastereomeric transition states. The following diagram illustrates a generalized mechanism for a chiral amine-derived catalyst in an asymmetric reaction.



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Caption: Generalized mechanism of asymmetric induction by a chiral catalyst.

Representative Experimental Protocol: Asymmetric aza-Henry Reaction

This protocol provides a general framework for an asymmetric aza-Henry reaction, where a catalyst derived from **(S)-1-(3,5-Bis(trifluoromethyl)phenyl)ethanamine** could potentially be employed.[5]

- Catalyst Preparation (if necessary):

- Synthesize the chiral catalyst by reacting (S)-**1-(3,5-Bis(trifluoromethyl)phenyl)ethanamine** with a suitable reagent to form, for example, a chiral thiourea or a metal complex.
- Reaction Setup:
 - To a solution of the chiral catalyst (e.g., 1-10 mol%) in a suitable solvent (e.g., mesitylene) under an inert atmosphere, add the nitroalkane (e.g., nitromethane) and a base (if required).
 - Stir the mixture for a short period (e.g., 5 minutes).
- Aza-Henry Reaction:
 - Add the N-protected trifluoromethyl ketimine substrate to the reaction mixture.
 - Monitor the reaction by thin-layer chromatography (TLC) until completion.
- Work-up and Purification:
 - Upon completion, concentrate the reaction mixture and purify the residue by flash column chromatography on silica gel to yield the desired α -trifluoromethyl β -nitroamine.
- Analysis:
 - Determine the yield and enantioselectivity (e.e.) of the product using HPLC with a chiral stationary phase.

Conclusion

(S)-**1-(3,5-Bis(trifluoromethyl)phenyl)ethanamine** is a highly functionalized chiral building block with significant potential in the development of new synthetic methodologies and the synthesis of valuable chiral compounds. The presence of the trifluoromethyl groups influences its chemical properties in a way that can be exploited to achieve high levels of stereocontrol in asymmetric reactions. The biocatalytic route to its synthesis offers an efficient and sustainable method for its production. This guide provides a foundational understanding for researchers and professionals working with this versatile compound.

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